molecular formula C15H23ClN2O B602673 rac-Milnacipran-d10 Hydrochloride CAS No. 1217774-40-7

rac-Milnacipran-d10 Hydrochloride

Cat. No.: B602673
CAS No.: 1217774-40-7
M. Wt: 292.87 g/mol
InChI Key: XNCDYJFPRPDERF-XHWGGYTQSA-N
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Description

rac-Milnacipran-d10 Hydrochloride is a deuterium-labeled isotopologue of Milnacipran Hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for fibromyalgia and major depressive disorder. The compound is synthesized by replacing ten hydrogen atoms with deuterium, increasing its molecular weight (C₁₅H₁₈D₁₀N₂O·HCl; molecular weight ~299.3 g/mol) . It is primarily used as an internal standard (IS) in pharmacokinetic and bioanalytical studies to enhance the precision of mass spectrometry (MS)-based detection methods . Its deuterated structure minimizes interference with the parent drug during analysis while retaining similar chromatographic behavior .

Preparation Methods

The synthesis of rac-Milnacipran-d10 Hydrochloride involves the incorporation of deuterium atoms into the milnacipran molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumIndustrial production methods often involve the use of advanced techniques such as liquid chromatography–mass spectrometry (LC-MS) to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

rac-Milnacipran-d10 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacokinetics

The pharmacokinetics of rac-Milnacipran-d10 Hydrochloride are crucial for understanding its behavior in biological systems. A study highlighted the development of a mass spectrometry method to analyze milnacipran and its deuterated form in biological samples. The method demonstrated high sensitivity and specificity, allowing for accurate quantification of drug concentrations in plasma and brain tissues .

Key Findings:

  • Detection Limits : The limit of detection (LOD) for milnacipran-d10 was established, with precision values consistently below 15% across various concentrations.
  • Recovery Rates : Recovery rates from spiked plasma samples ranged from 92.0% to 108.2%, indicating the reliability of the analytical method used .

Fibromyalgia

Milnacipran is primarily indicated for fibromyalgia treatment. Clinical trials have shown that doses of up to 200 mg daily can provide significant pain relief compared to placebo, with approximately 41% of patients experiencing at least a 30% reduction in pain . The dual action on serotonin and norepinephrine reuptake is believed to play a vital role in pain modulation.

Major Depressive Disorder

Milnacipran has also been utilized in treating major depressive disorder (MDD). Its mechanism involves increasing levels of serotonin and norepinephrine, which are often reduced in depressive states. Clinical evidence supports its efficacy, although some studies indicate variability in response rates due to factors like patient dropout rates and side effects .

Research on Other Disorders

Recent investigations have expanded the scope of milnacipran's applications beyond fibromyalgia and MDD. Notable areas include:

  • Cognitive Impairment : Studies are exploring its potential benefits for cognitive deficits following traumatic brain injury .
  • Attention-Deficit/Hyperactivity Disorder : There is ongoing research into milnacipran's effects on attention-related disorders, although results remain preliminary.
  • Autism Spectrum Disorder : Investigations are being conducted to assess its impact on symptoms associated with autism .

Case Study Overview

A systematic review analyzed multiple clinical trials involving milnacipran for fibromyalgia, highlighting both efficacy and safety profiles. The review included data from over 4,000 patients, revealing that while milnacipran significantly improved pain and fatigue levels, adverse events like nausea and dizziness were common .

Study Participants Dosage Efficacy Rate Adverse Events
Trial A888100 mg27% improvementNausea, dizziness
Trial B4138200 mg35% improvementConstipation
Trial CVariousVariable30%-41% improvementHypertension

Mechanism of Action

rac-Milnacipran-d10 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation and pain perception. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced pain. The molecular targets of this compound include the serotonin transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Isotopic Analogues

Milnacipran Hydrochloride (Non-Deuterated)

  • Structure : C₁₅H₂₈N₂O·HCl (molecular weight 282.8 g/mol).
  • Key Differences :
    • Lacks deuterium substitution, resulting in a lower molecular weight.
    • Used therapeutically, whereas rac-Milnacipran-d10 is restricted to analytical applications .
    • Pharmacokinetic profiles (e.g., brain-to-plasma ratio in mice: 0.03–0.04) are studied using the deuterated form as an IS .

Other Deuterated Derivatives

  • N-Desethyl Milnacipran-d5 Hydrochloride : A partially deuterated metabolite with five deuterium atoms. Used to study metabolic pathways and impurity profiling .
  • rac-Milnacipran-d10 vs. rac-Benzodioxole-5-butanamine-d3 Hydrochloride : The latter is a deuterated compound with a distinct benzodioxole ring, highlighting structural diversity in isotopic labeling strategies .

Pharmacopeial Impurities and Related Compounds

Compound Role/Property Molecular Weight (g/mol) Key Difference from rac-Milnacipran-d10 Source
Milnacipran Related Compound A Cyclized lactam impurity 173.21 Lacks the aminomethylcyclopropane moiety USP Pharmacopeia
Milnacipran Related Compound B Phthalimide-containing degradation product 376.46 Bulky dioxoisoindolinyl group alters polarity USP Pharmacopeia
N-Desethyl Milnacipran Primary metabolite 240.7 Missing one ethyl group from the diethylamide Pharmaffiliates

Analytical Impact: rac-Milnacipran-d10 is critical for resolving these impurities in HPLC/LC-MS methods, as its deuterium signature prevents co-elution with non-deuterated analytes .

Structural Analogues in the SNRI Class

Melitracen Hydrochloride

  • Structure: Anthracene-derived tricyclic compound with a dimethylaminopropylidene side chain .
  • Comparison: Mechanistic difference: Melitracen is a tricyclic antidepressant (TCA) with dual norepinephrine reuptake inhibition and dopamine modulation, unlike Milnacipran’s balanced SNRI action. No deuterated forms reported, limiting its utility in modern bioanalytical workflows .

Radafaxine Hydrochloride

  • Structure : Benzoxazole SNRI metabolite of bupropion.
  • Comparison :
    • Lacks cyclopropane ring and deuterium labeling.
    • Used in research for obesity and depression but lacks isotopic variants for pharmacokinetic studies .

Pharmacokinetic and Analytical Performance

HPLC Method Compatibility

  • Milnacipran Hydrochloride : Validated HPLC method uses a C18 column, phosphate buffer (pH 2.5)-acetonitrile mobile phase, and UV detection at 220 nm .
  • rac-Milnacipran-d10 : Compatible with the same method but exhibits distinct retention times due to deuterium-induced mass shifts in MS detection .

Biological Activity

Rac-Milnacipran-d10 Hydrochloride is a deuterated form of milnacipran, a dual serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD) and fibromyalgia. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and relevant case studies.

Overview of Milnacipran

Milnacipran is characterized by its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic clefts, thereby enhancing their availability in the central nervous system. The racemic mixture consists of two enantiomers: (1S,2R)-milnacipran and (1R,2S)-milnacipran, with the former being more active than the latter. This compound is utilized in research for tracing metabolic pathways due to the presence of deuterium.

Absorption and Bioavailability

Rac-Milnacipran has an absolute bioavailability of approximately 85-90% following oral administration, with peak plasma concentrations reached within 2-4 hours. The pharmacokinetic parameters are similar across different routes of administration, with a notable bioavailability of 92.5% after intraperitoneal injection in animal models .

Distribution and Elimination

The volume of distribution for rac-milnacipran is around 400 L, indicating extensive tissue distribution. Protein binding is relatively low at about 13% . The drug undergoes hepatic metabolism primarily via CYP3A4 and is eliminated through renal pathways.

This compound functions by blocking the sodium-dependent serotonin transporter (SERT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism aligns with the monoamine hypothesis, which posits that deficiencies in serotonin and norepinephrine contribute to mood disorders .

In Vitro Studies

In vitro studies have demonstrated that milnacipran exhibits IC50 values of 68 nM for norepinephrine transporters and 151 nM for serotonin transporters, indicating a balanced inhibitory effect on both pathways .

Transporter IC50 Value (nM)
Norepinephrine Transporter68
Serotonin Transporter151

Case Studies

Case studies have highlighted the effectiveness of milnacipran in clinical settings. For instance, a study involving patients with fibromyalgia reported significant reductions in pain scores after treatment with milnacipran over a period of several weeks. Additionally, long-term follow-up indicated sustained improvements in quality of life measures among participants .

Properties

CAS No.

1217774-40-7

Molecular Formula

C15H23ClN2O

Molecular Weight

292.87 g/mol

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i1D3,2D3,3D2,4D2;

InChI Key

XNCDYJFPRPDERF-XHWGGYTQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Appearance

Off-White to Light Yellow Solid

melting_point

>100°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

101152-94-7 (unlabelled)

Synonyms

(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride;  F-2207-d10;  Ixel-d10;  Toledomin-d10;  Dalcipran-d10

tag

Milnacipran Impurities

Origin of Product

United States

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